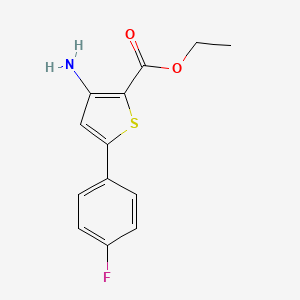

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Description

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate (C₁₃H₁₂FNO₂S, MW: 266.3 g/mol) is a fluorinated thiophene derivative with a carboxylate ester group at position 2 and an amino substituent at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic systems like thienopyrimidines and pyrazole derivatives . Its synthesis involves condensation reactions followed by purification via flash chromatography, yielding a yellow solid with a melting point of 110–112°C .

Properties

IUPAC Name |

ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJLBJMAHXESLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential drug candidate due to its biological activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of thiophene carboxylates are highly dependent on the substituents and their positions. Key analogs include:

Key Structural Insights :

- Halogen Effects : Fluorine (small, electronegative) improves metabolic stability and bioavailability compared to bulkier halogens like bromine .

- Substituent Position : Para-substituted analogs (e.g., 4-F, 4-Cl) exhibit distinct electronic profiles compared to meta-substituted derivatives (e.g., 3-Cl, 3-Br), influencing binding interactions in biological targets .

- Functional Groups: The nitro group (4-NO₂) increases polarity and may reduce membrane permeability but enhances electrophilic reactivity .

Common Techniques :

Physicochemical Properties

- Melting Points : Fluoro derivative (110–112°C) vs. chloro analogs (higher, e.g., white crystals in ), reflecting differences in intermolecular forces.

- Solubility : Methyl and methoxy substituents (e.g., 3-CH₃) enhance lipophilicity, whereas nitro groups reduce it .

- Stability : Fluorine’s electronegativity confers resistance to oxidative degradation compared to bromine or nitro analogs .

Biological Activity

Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a 4-fluorophenyl moiety, which enhances its biological activity. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. The compound has been shown to inhibit tubulin polymerization at the colchicine site, making it a candidate for anticancer drug development .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against selected human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | < 25 | |

| CEM (T-lymphoblastoid) | < 25 | |

| FM3A (mammary carcinoma) | < 25 | |

| L1210 (leukemia) | < 25 |

The structure-activity relationship studies indicate that variations in substituents at the 5-position of the thiophene ring significantly impact the compound's potency. For instance, the introduction of electron-withdrawing groups like fluorine reduces antiproliferative activity compared to compounds with electron-donating groups .

Case Studies

A notable study evaluated a series of thiophene derivatives, including this compound, for their ability to inhibit tubulin polymerization. This study revealed that while the compound was effective, modifications to the phenyl substituent could either enhance or diminish its activity depending on the electronic nature of the substituent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary investigations indicate that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, although it shows limited efficacy against fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Candida albicans | Inactive |

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yields?

Methodological Answer: The compound is synthesized via a multi-step pathway. A common approach involves esterification of 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid with ethanol under HCl catalysis, followed by purification via recrystallization (yields ~60–78%) . Microwave-assisted reactions (e.g., with ethyl bromoacetate) significantly reduce reaction times (2–6 hours vs. 24 hours conventional) while maintaining yields ≥78% . Key parameters include solvent choice (dry chloroform for thiophosgene reactions) and stoichiometric control to minimize side products.

Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Signals at δ 1.37 ppm (triplet, ethyl CH₃), δ 4.29 ppm (quartet, ethyl CH₂), δ 6.70 ppm (singlet, thiophene H), and δ 7.03–7.52 ppm (aromatic H) confirm the ester and fluorophenyl groups . The NH₂ protons appear as a broad singlet at δ 5.46 ppm in CDCl₃.

- Mass Spectrometry : A molecular ion peak at m/z 266.3 ([M+1]⁺) matches the expected molecular weight .

Discrepancies in NH₂ proton signals (e.g., DMSO vs. CDCl₃) require solvent-specific assignments to avoid mischaracterization .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use ethyl acetate/petroleum ether (2:8 v/v) to resolve unreacted starting materials and byproducts .

- Recrystallization : Ethanol or dioxane yields high-purity crystals (melting point 110–112°C for ethyl ester derivatives) .

- Microwave-Assisted Synthesis : Reduces polymerization side reactions, simplifying post-synthetic purification .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or substituent effects?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP (for visualization) provides precise bond angles, torsion angles, and electron density maps. For example:

- The fluorophenyl group’s dihedral angle with the thiophene ring influences π-π stacking in crystal packing .

- Anisotropic displacement parameters (refined via SHELXL) reveal thermal motion patterns, critical for distinguishing static disorder from dynamic effects .

Data collection at low temperatures (e.g., 100 K) minimizes thermal noise, improving resolution for small-molecule structures .

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) model:

- Electrophilic Reactivity : The amino group’s electron-donating effect activates the thiophene ring at C4 for electrophilic substitution .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption maxima, validated experimentally .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining solubility trends in DMF vs. chloroform .

Q. How can conflicting spectral or analytical data be resolved during characterization?

Methodological Answer:

- Contradictory Melting Points : Variations (e.g., 103–166°C) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and powder XRD differentiate crystalline phases .

- ¹³C NMR Shifts : Discrepancies in carbonyl signals (δ 165–170 ppm) require cross-validation with DEPT-135 to confirm carbon hybridization .

- Mass Spec Adducts : ESI-MS may show [M+Na]⁺ or [M+K]⁺ peaks; high-resolution MS (HRMS) confirms molecular formulas within 5 ppm error .

Q. What strategies mitigate challenges in functionalizing the amino group without side reactions?

Methodological Answer:

- Protection/Deprotection : Use Boc anhydride to protect the amine before thiophosgene coupling, then deprotect with TFA .

- Microwave-Assisted Reactions : Accelerate isothiocyanate formation (e.g., with thiophosgene) to reduce decomposition .

- Kinetic Control : Low temperatures (−20°C) and slow reagent addition minimize over-alkylation of the amino group .

Q. How is the compound’s biological activity evaluated in antimicrotubule assays?

Methodological Answer:

- Tubulin Polymerization Inhibition : Monitor absorbance at 350 nm in vitro using porcine tubulin. IC₅₀ values (e.g., <1 µM) correlate with substituent electronic effects (fluorophenyl enhances activity vs. chlorophenyl) .

- Cell Viability Assays : MTT assays on cancer cell lines (e.g., HeLa) validate cytotoxicity, with EC₅₀ compared to paclitaxel controls .

- Molecular Docking : AutoDock Vina models interactions with β-tubulin’s colchicine-binding site, guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.